![molecular formula C4H14N3O2S2+ B12351596 diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
diazanium;2-[dithiocarboxy(methyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (R−N+≡N) attached to an organic moiety. The specific structure of this compound includes a dithiocarboxy group and a methylamino group, making it a unique and versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-[dithiocarboxy(methyl)amino]acetate typically involves the reaction of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acidThe reaction conditions are usually mild, and the process can be carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Diazanium;2-[dithiocarboxy(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as halides, cyanides, and hydroxides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various functionalized derivatives. These products are valuable in different fields, including dye manufacturing, pharmaceuticals, and materials science .
Aplicaciones Científicas De Investigación
Diazanium;2-[dithiocarboxy(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diazanium;2-[dithiocarboxy(methyl)amino]acetate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with aromatic compounds. This reactivity makes it a valuable tool in organic synthesis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium sulfate. These compounds share the diazonium functional group but differ in their specific structures and reactivity .
Uniqueness
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is unique due to the presence of the dithiocarboxy and methylamino groups, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including advanced materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C4H14N3O2S2+ |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
diazanium;2-[dithiocarboxy(methyl)amino]acetate |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3/p+1 |
Clave InChI |
BNZQESGTMHPWNZ-UHFFFAOYSA-O |
SMILES canónico |
CN(CC(=O)[O-])C(=S)S.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



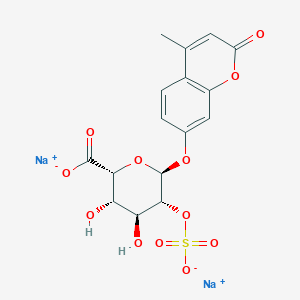
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
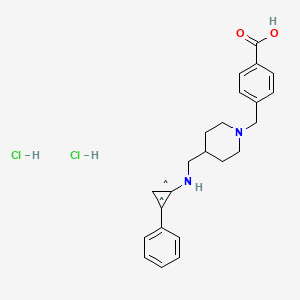
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)


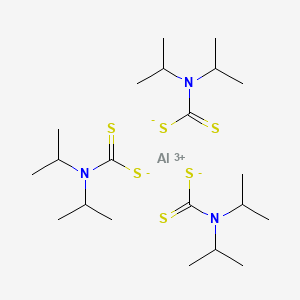


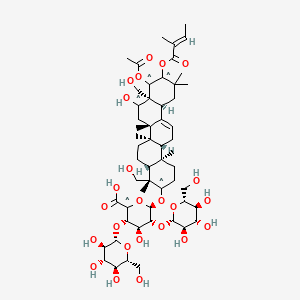
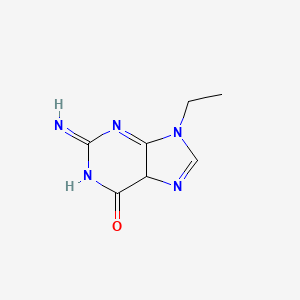
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)

